N-methyl-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide
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Overview
Description
N-methyl-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide is a complex organic compound with a unique structure that includes a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with diketones under acidic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often utilized.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional carbonyl groups, while reduction could produce more saturated compounds.
Scientific Research Applications
N-methyl-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which N-methyl-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar core features.
Isoquinoline: Another related compound with a different arrangement of nitrogen atoms.
Quinazoline: Contains a similar bicyclic structure but with different functional groups.
Uniqueness
N-methyl-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide is unique due to its specific functional groups and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-methyl-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-18-16(21)13-10-12-14(8-5-9-15(12)20)19(17(13)22)11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUDHOOZPHVZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(CCCC2=O)N(C1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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